molecular formula C₇H₇D₇O₄ B1151447 (2R,3R)-Viridifloric Acid-d7

(2R,3R)-Viridifloric Acid-d7

Cat. No.: B1151447
M. Wt: 169.23
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-Viridifloric Acid-d7 is a deuterated isotopologue of viridifloric acid, a pyrrolizidine alkaloid-derived carboxylic acid. Its structure features seven deuterium atoms, which replace hydrogen atoms at specific positions to enhance stability and utility in spectroscopic studies (e.g., NMR or mass spectrometry) . This compound is primarily used in pharmacological and biochemical research, particularly as a tracer or internal standard due to its isotopic labeling . Its stereochemistry (2R,3R) distinguishes it from other diastereomers, such as (2S,3S)-Viridifloric Acid-d7, which exhibit distinct physicochemical and biological properties .

Properties

Molecular Formula

C₇H₇D₇O₄

Molecular Weight

169.23

Synonyms

(2R,3R)-2,3-Dihydroxy-2-(1-methylethyl-d7)butanoic Acid;  (2R,3R)-2,3-Dihydroxy-2-isopropyl-d7-butanoic Acid;  [R-(R*,R*)]-2,3-Dihydroxy-2-(1-methylethyl-d7)butanoic Acid;  (2R,3R)-2,3-Dihydroxy-2-isopropyl-d7-butyric Acid;  (+)-(2’R,3’R)-Viridifloric Ac

Origin of Product

United States

Comparison with Similar Compounds

Stereoisomeric Variants: (2S,3S)-Viridifloric Acid-d7

The (2S,3S) diastereomer shares the same molecular formula and deuterium labeling as (2R,3R)-Viridifloric Acid-d7 but differs in stereochemical configuration. Key distinctions include:

  • Biological Activity : The (2R,3R) configuration is structurally aligned with natural (+)-viridifloric acid (isolated from Chromolaena pulchella), which forms esters with supinidine in pyrrolizidine alkaloids . In contrast, the (2S,3S) form may exhibit reduced or altered bioactivity due to mismatched stereochemistry.
  • Regulatory Status : (2S,3S)-Viridifloric Acid-d7 is classified as a controlled product with stringent handling requirements, including permits and BSL certification, whereas the (2R,3R) variant may face similar restrictions depending on regional regulations .
  • Synthesis : Both isomers are synthesized via asymmetric deuteration, but the (2R,3R) form is more commonly referenced in natural product research .

Table 1: Comparison of (2R,3R)- and (2S,3S)-Viridifloric Acid-d7

Property (2R,3R)-Viridifloric Acid-d7 (2S,3S)-Viridifloric Acid-d7
Stereochemistry Natural configuration Non-natural diastereomer
Deuterium Positions C-2, C-3, and five additional Hs Same as (2R,3R)
Primary Use Isotopic tracer, NMR studies Research standard
Regulatory Restrictions Subject to regional controls Controlled product

Related Pyrrolizidine Alkaloid Derivatives

Viridifloric acid is a key component in pyrrolizidine alkaloids such as (-)-supinidine triviridiflorate and (-)-supinidine diviridiflorate . These esters exhibit distinct biological roles compared to the free acid:

  • Bioactivity : Alkaloid esters (e.g., supinidine derivatives) demonstrate hepatotoxic or antitumor properties, whereas free viridifloric acid is primarily a metabolic intermediate .
  • Structural Complexity : Esters like triviridiflorate contain multiple viridifloric acid units, complicating synthesis and deuterium labeling compared to the standalone acid .

Deuterated Carboxylic Acids in Research

Deuterated analogs, such as Alpharol-d7 (1-α-Hydroxycholecalciferol-d7), share applications with (2R,3R)-Viridifloric Acid-d7 in drug metabolism and stability studies . Key parallels include:

  • Spectroscopic Utility : Both compounds enhance NMR signal resolution due to deuterium’s reduced spin relaxation .
  • Regulatory Challenges : Short shelf life and specialized handling are common for deuterated compounds .

Q & A

Q. How can researchers validate the absence of isotopic scrambling in (2R,3R)-Viridifloric Acid-d7 during long-term storage?

  • Methodological Answer : Conduct stability-indicating studies using 2^2H-NMR and HRMS at regular intervals (0, 3, 6 months). Store samples under inert atmospheres (argon) at -80°C. Compare deuterium distribution profiles with freshly synthesized batches to detect migration (e.g., C2→C3 deuterium shifts) .

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